molecular formula C19H15F3N4O3S B2589247 4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380182-78-3

4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2589247
CAS No.: 2380182-78-3
M. Wt: 436.41
InChI Key: XUDUZAZVXHFVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a quinoline ring, a sulfonyl group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the palladium-catalyzed one-pot synthesis, which includes the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method provides moderate to high yields and is efficient for producing the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or pyridine rings.

Scientific Research Applications

4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The quinoline and pyridine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)quinolines: These compounds share the quinoline and pyridine rings but lack the sulfonyl and trifluoromethyl groups.

    Trifluoromethylated amines: These compounds contain the trifluoromethyl group but differ in their overall structure and functional groups.

Uniqueness

4-(Quinoline-8-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, while the trifluoromethyl group improves its stability and bioavailability.

This compound’s unique structure and properties make it a valuable tool in various scientific research fields, offering opportunities for further exploration and application.

Properties

IUPAC Name

4-quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)16-11-14(6-8-23-16)26-10-9-25(12-17(26)27)30(28,29)15-5-1-3-13-4-2-7-24-18(13)15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDUZAZVXHFVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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